Ethyl 5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-CYANO-6-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE: is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a dihydropyridine core, a furan ring, and various functional groups such as cyano, carbamoyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-6-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the dihydropyridine core, introduction of the furan ring, and subsequent functionalization with cyano, carbamoyl, and sulfanyl groups. Common reagents used in these reactions include ethyl acetoacetate, 2-fluorobenzoyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CYANO-6-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbamoyl group to a methyl group.
Substitution: The furan ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction can produce amines or methyl derivatives, and substitution reactions can introduce new functional groups onto the furan or phenyl rings.
Scientific Research Applications
ETHYL 5-CYANO-6-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-6-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The cyano and carbamoyl groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.
Comparison with Similar Compounds
ETHYL 5-CYANO-6-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used in the management of angina and hypertension.
Properties
Molecular Formula |
C27H22FN3O4S |
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Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H22FN3O4S/c1-2-34-27(33)24-23(21-13-8-14-35-21)18(15-29)26(31-25(24)17-9-4-3-5-10-17)36-16-22(32)30-20-12-7-6-11-19(20)28/h3-14,23,31H,2,16H2,1H3,(H,30,32) |
InChI Key |
DHRZJYPILKCDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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